2'-Deoxyuridine
Overview
Description
2’-Deoxyuridine is a nucleoside, a compound that forms the basic building blocks of nucleic acids like DNA. It belongs to the class of pyrimidine 2’-deoxyribonucleosides and closely resembles uridine, but lacks the 2’ hydroxyl group. This compound is found in all living organisms and can be incorporated into DNA in both prokaryotic and eukaryotic cells .
Mechanism of Action
Target of Action
2’-Deoxyuridine primarily targets two enzymes: Uridine phosphorylase and Thymidylate synthase . These enzymes play crucial roles in the metabolism of nucleosides and nucleotides, which are essential components of DNA and RNA.
Mode of Action
2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . This conversion process involves interactions with the aforementioned enzymes, uridine phosphorylase and thymidylate synthase
Biochemical Pathways
The primary biochemical pathway affected by 2’-Deoxyuridine is the DNA synthesis pathway . By being converted to deoxyuridine triphosphate, 2’-Deoxyuridine can become part of DNA in both prokaryotic and eukaryotic cells . This can occur through two mechanisms: the removal of an amino group from cytosine to result in uracil, and the non-intentional incorporation of pyrimidine where thymine belongs in the DNA, resulting in dUMP .
Pharmacokinetics
It is known that 2’-deoxyuridine is converted to deoxyuridine triphosphate during dna synthesis
Result of Action
The incorporation of 2’-Deoxyuridine into DNA can have various molecular and cellular effects. For instance, it can lead to the suppression of deoxyuridine, which is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies . Additionally, the presence of 2’-Deoxyuridine in DNA can potentially cause errors during DNA replication and repair, leading to genetic mutations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’-Deoxyuridine. For example, the presence of reactive oxygen species (ROS) stress has been shown to increase 2’-deoxyinosine production . Furthermore, the stability of the trimer of 2’-Deoxyuridine 5’-Triphosphate Nucleotide Hydrolase from Escherichia coli is affected by various physicochemical factors . .
Biochemical Analysis
Biochemical Properties
2’-Deoxyuridine interacts with several enzymes, proteins, and other biomolecules. It is phosphorylated by the enzyme uridine phosphorylase and thymidylate synthase, both of which are found in Escherichia coli . These interactions are crucial for the conversion of 2’-Deoxyuridine to deoxyuridine triphosphate during DNA synthesis .
Cellular Effects
2’-Deoxyuridine has significant effects on various types of cells and cellular processes. For instance, it influences cell function by being beneficial to cell growth and the maintenance of cell viability . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2’-Deoxyuridine involves its conversion to deoxyuridine triphosphate during DNA synthesis . This process is facilitated by the enzymes uridine phosphorylase and thymidylate synthase . The compound exerts its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 2’-Deoxyuridine exhibits changes in its effects. It has been observed that the compound promotes cell growth and improves the final titer in cell cultures . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
2’-Deoxyuridine is involved in several metabolic pathways. It is converted to deoxyuridine triphosphate during DNA synthesis, a process that involves the enzymes uridine phosphorylase and thymidylate synthase . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 2’-Deoxyuridine within cells and tissues involve its conversion to deoxyuridine triphosphate during DNA synthesis
Subcellular Localization
The subcellular localization of 2’-Deoxyuridine is primarily in the mitochondrial matrix, where it is converted to deoxyuridine triphosphate during DNA synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Deoxyuridine can be synthesized through various methods. One common approach involves the hydroxylmethylation of uracil, followed by selective oxidation, Knoevenagel condensation, and Hunsdiecker reaction . Another method includes the metal-exchange reaction of 5-iodo-2’-deoxyuridine sodium salt .
Industrial Production Methods: Industrial production of 2’-Deoxyuridine typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for research and pharmaceutical applications.
Chemical Reactions Analysis
2’-Deoxyuridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert it into other nucleoside analogues.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Bromine, iodine.
Major Products:
Bromodeoxyuridine (BrdU): Used in cell proliferation studies.
Iododeoxyuridine (IdU): Used as an antiviral agent.
Scientific Research Applications
2’-Deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogues.
Biology: Incorporated into DNA to study replication and repair mechanisms.
Medicine: Used in diagnostic assays to detect vitamin B12 and folate deficiencies.
Industry: Employed in the production of antiviral and anticancer agents.
Comparison with Similar Compounds
Uridine: Contains a hydroxyl group at the 2’ position.
Thymidine: Contains a methyl group at the 5’ position.
Bromodeoxyuridine (BrdU): A brominated derivative used in cell proliferation studies.
Iododeoxyuridine (IdU): An iodinated derivative used as an antiviral agent.
Uniqueness: 2’-Deoxyuridine is unique due to its lack of the 2’ hydroxyl group, which makes it structurally distinct from uridine and thymidine. This structural difference allows it to be used in specific biochemical and medical applications, such as diagnostic assays and the synthesis of antiviral agents .
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862484 | |
Record name | 1-(2-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951-78-0 | |
Record name | 2'-DEOXYURIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Uridine, 2'-deoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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